Heterocyclic Core Identity: Thiophene-3-carboxamide vs. Furan-2-carboxamide – Antiproliferative Activity Class Comparison
In a systematic matched-pair comparison of six furan-2-carboxamide and six thiophene-2-carboxamide derivatives, the thiophene series exhibited consistently and statistically significantly higher antiproliferative activity against A431 epidermoid carcinoma cells [1]. The mean LD₅₀ for thiophene amides was 76.8 μg/mL (range 50–93 μg/mL) versus 144.8 μg/mL (range 82–190 μg/mL) for the corresponding furan amides, representing an approximately 1.9-fold greater potency for the thiophene core [1]. This class-level trend indicates that replacing the thiophene ring with a furan ring generally reduces antiproliferative potency. For CAS 1421451-09-3, which bears a thiophene-3-carboxamide (rather than 2-carboxamide) core, the positional isomerism adds a further dimension of differentiation versus the more common 2-substituted analogs, though direct experimental data for the 3-carboxamide position in this specific scaffold remain to be generated [2].
| Evidence Dimension | Antiproliferative activity against A431 cells (LD₅₀, μg/mL) |
|---|---|
| Target Compound Data | No direct experimental data available for CAS 1421451-09-3. Class inference from thiophene-3-carboxamide scaffold: predicted potent activity. |
| Comparator Or Baseline | Thiophene-2-carboxamide series (compounds 1T–6T): LD₅₀ range 50–93 μg/mL, mean 76.8 μg/mL. Furan-2-carboxamide series (compounds 1F–6F): LD₅₀ range 82–190 μg/mL, mean 144.8 μg/mL [1]. |
| Quantified Difference | Thiophene amides show ~1.9-fold lower mean LD₅₀ (higher potency) than furan amides in the matched-pair A431 assay. |
| Conditions | Antiproliferative assay on A431 human epidermoid carcinoma cells; LD₅₀ values from Hollósy et al. as compiled and analyzed in Bober et al. (2012) [1]. |
Why This Matters
For procurement decisions in anticancer screening cascades, the thiophene core consistently confers greater antiproliferative potency than the furan core across the amide series, making CAS 1421451-09-3 a structurally rational choice over furan-2-carboxamide analogs such as CAS 1421496-65-2 in primary cytotoxicity screening.
- [1] Bober L, Kawczak P, Bączek T. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives. Int J Mol Sci. 2012;13(6):6665-6678. Table 5: LD₅₀ (μg/mL) values for thiophene amides (1T: 93, 2T: 91, 3T: 85, 4T: 87, 5T: 55, 6T: 50) vs. furan amides (1F: 190, 2F: 170, 3F: 138, 4F: 150, 5F: 139, 6F: 82). View Source
- [2] Kojima N, Fushimi T, Maezaki N, Tanaka T, Yamori T. Thiophene-3-carboxamide analogue of annonaceous acetogenins as antitumor drug lead. Bioorg Med Chem. 2014;22(19):5402-5408. Thiophene-3-carboxamide 3d effectively inhibited in vivo tumor growth of NCI-H23 xenografts without critical toxicity. View Source
